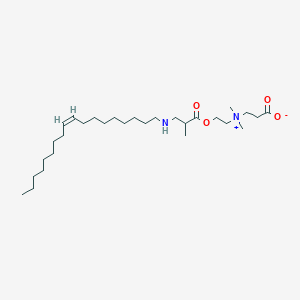
(Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate is a complex organic compound with a quaternary ammonium structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of octadec-9-en-1-ylamine with 2-methyl-3-bromopropanoic acid to form the amide bond.
Esterification: The resulting amide is then esterified with dimethylaminoethanol under acidic conditions to form the ester linkage.
Quaternization: The final step involves the quaternization of the tertiary amine with a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles like hydroxide or halides replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, halides, aqueous or organic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, this compound is utilized for its ability to interact with cell membranes, making it useful in studies involving membrane dynamics and transport processes.
Medicine
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also employed in the production of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to insert into the membrane, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate is unique due to its specific quaternary ammonium structure and long hydrophobic tail. This combination imparts distinct surfactant properties, making it particularly effective in applications requiring strong emulsifying and membrane-interacting capabilities.
Properties
Molecular Formula |
C29H56N2O4 |
|---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
3-[dimethyl-[2-[2-methyl-3-[[(Z)-octadec-9-enyl]amino]propanoyl]oxyethyl]azaniumyl]propanoate |
InChI |
InChI=1S/C29H56N2O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-26-27(2)29(34)35-25-24-31(3,4)23-21-28(32)33/h12-13,27,30H,5-11,14-26H2,1-4H3/b13-12- |
InChI Key |
DQEAFDLHHSNMTI-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCC(C)C(=O)OCC[N+](C)(C)CCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCC(C)C(=O)OCC[N+](C)(C)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


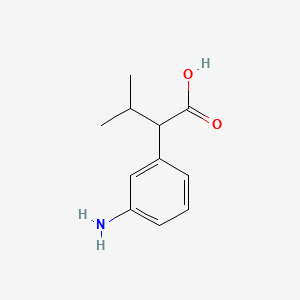
![4-Chloro-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13332728.png)
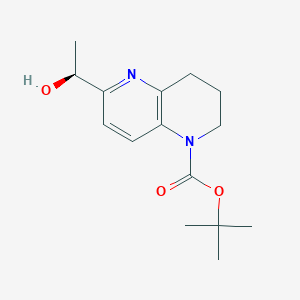
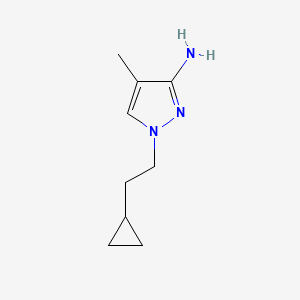

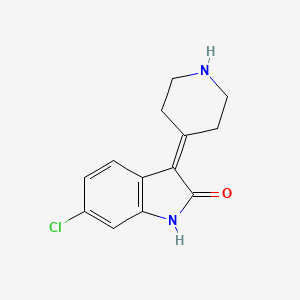

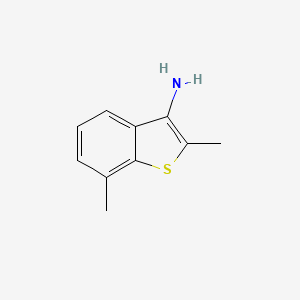
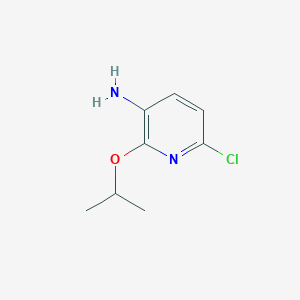
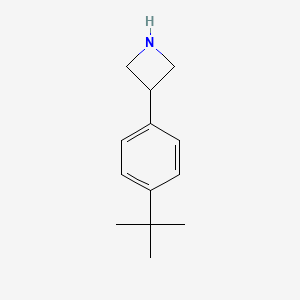
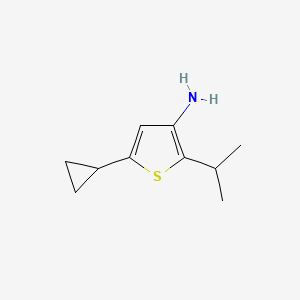
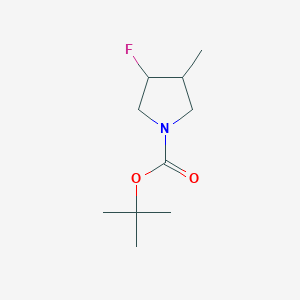
![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
